molecular formula C23H22N2O5 B2586680 ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate CAS No. 384360-91-2

ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

Cat. No.: B2586680
CAS No.: 384360-91-2
M. Wt: 406.438
InChI Key: WTRUADIQGFCSSR-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
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Biological Activity

Ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, structural characteristics, and biological activity based on diverse research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various precursors such as 4-hydroxy-6-methylpyran-2-one and 4-methoxybenzaldehyde in the presence of catalysts like DMAP. The synthesis typically involves refluxing the reactants in ethanol, leading to the formation of the desired pyranoquinoline structure.

The crystal structure reveals that the compound crystallizes in a monoclinic space group with significant intramolecular hydrogen bonding contributing to its stability. The dihedral angles between substituent groups indicate a relatively planar structure conducive to biological interactions.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its pharmacological potential:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown inhibition of cell proliferation in breast and lung cancer models, indicating potential as anticancer agents.
  • Antioxidant Properties : The compound has demonstrated significant antioxidant activity in vitro. It effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes associated with inflammation. This suggests its potential use in treating inflammatory disorders.

Case Studies and Research Findings

Several studies have reported on the biological activities associated with similar quinoline derivatives:

StudyFindings
Abdul Rashid et al. (2023)Investigated the synthesis and crystal structure; noted potential for anticancer activity based on structural similarities to known active compounds .
Nature Communications (2024)Reported on bio-computational modeling indicating effective binding to targets involved in cancer pathways .
MDPI Journal (2021)Highlighted antioxidant properties and mechanisms through which these compounds exert protective effects against cellular damage .

Properties

IUPAC Name

ethyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-4-29-23(27)18-16(13-8-10-14(28-3)11-9-13)17-20(30-21(18)24)15-7-5-6-12(2)19(15)25-22(17)26/h5-11,16H,4,24H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRUADIQGFCSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OC)C(=O)NC4=C(C=CC=C42)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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